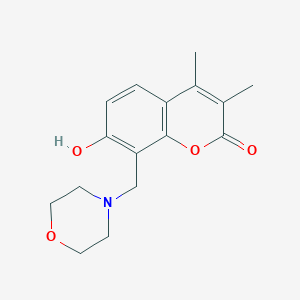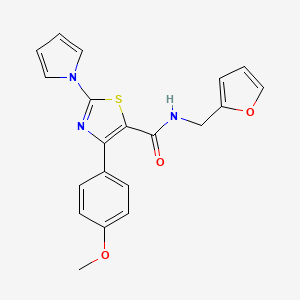![molecular formula C26H28N2O6S B12167761 (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide](/img/structure/B12167761.png)
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisobenzofuran ring, a benzo[d]thiazolyl group, and a hexenamide chain, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide typically involves multi-step organic reactions. The process may start with the preparation of the dihydroisobenzofuran core, followed by the introduction of the benzo[d]thiazolyl group and the hexenamide chain. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could allow it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for manufacturing other valuable chemicals. Its unique properties might make it suitable for applications in electronics, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylhex-4-enamide include other dihydroisobenzofuran derivatives, benzo[d]thiazolyl compounds, and hexenamide analogs. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
What sets this compound apart is its combination of structural features. The presence of both the dihydroisobenzofuran and benzo[d]thiazolyl groups, along with the hexenamide chain, gives it unique chemical and biological properties that may not be found in other similar compounds.
Properties
Molecular Formula |
C26H28N2O6S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C26H28N2O6S/c1-14(7-11-21(29)28-26-27-19-10-8-16(31-3)12-20(19)35-26)6-9-17-23(32-4)15(2)18-13-34-25(30)22(18)24(17)33-5/h6,8,10,12H,7,9,11,13H2,1-5H3,(H,27,28,29)/b14-6+ |
InChI Key |
OXTSJJHPASUEQA-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167678.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167680.png)
![(2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-[3-(trifluoromethyl)phen yl](2-furyl)}prop-2-enamide](/img/structure/B12167683.png)

![4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12167719.png)
![(4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12167721.png)

![Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine](/img/structure/B12167727.png)
![1,3-dibenzyl-4',4',6',8'-tetramethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12167740.png)
![methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12167741.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167744.png)
![1-[2-(Pyridin-2-yl)ethyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B12167751.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12167756.png)
